

# Spectroscopic Profile of 3-Methyl-3-penten-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methyl-3-penten-2-one

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This technical guide provides a comprehensive overview of the spectroscopic data for the  $\alpha,\beta$ -unsaturated ketone, **3-methyl-3-penten-2-one** ( $C_6H_{10}O$ , CAS No: 565-62-8).[\[1\]](#)[\[2\]](#) Intended for researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

## Spectroscopic Data Summary

The spectroscopic data for **3-methyl-3-penten-2-one** provides key insights into its molecular structure and connectivity. The following tables summarize the available quantitative data for the (E)-isomer, which is crucial for its unambiguous identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}C$  NMR Data for (E)-3-Methyl-3-penten-2-one

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm
C=O	200.5
=C-CH <sub>3</sub>	141.1
=CH-CH <sub>3</sub>	134.2
C(=O)CH <sub>3</sub>	31.5
=C-CH <sub>3</sub>	15.6
=CH-CH <sub>3</sub>	11.8

Solvent: CDCl<sub>3</sub>

#### <sup>1</sup>H NMR Data

Detailed experimental <sup>1</sup>H NMR data for the individual (E) and (Z) isomers of **3-methyl-3-penten-2-one** are not readily available in public spectral databases. However, based on the principles of NMR spectroscopy for  $\alpha,\beta$ -unsaturated ketones, the following are expected proton environments: a vinylic proton, a methyl group attached to the double bond, a methyl group adjacent to the carbonyl group, and a methyl group at the end of the ethyl group.

## Infrared (IR) Spectroscopy

A detailed experimental IR spectrum with peak assignments for **3-methyl-3-penten-2-one** is not publicly available. However, characteristic absorption bands for  $\alpha,\beta$ -unsaturated ketones can be predicted. A strong absorption band is expected in the region of 1650-1700 cm<sup>-1</sup> corresponding to the C=O stretching vibration, shifted to a lower wavenumber due to conjugation. A C=C stretching vibration is expected around 1620-1640 cm<sup>-1</sup>. C-H stretching vibrations from the methyl and ethyl groups are anticipated in the 2850-3000 cm<sup>-1</sup> region.

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-methyl-3-penten-2-one** is characterized by a molecular ion peak and several fragment ions.

Major Peaks in the Mass Spectrum of **3-Methyl-3-penten-2-one**[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
98	30%	[M] <sup>+</sup> (Molecular Ion)
83	100%	[M - CH <sub>3</sub> ] <sup>+</sup>
55	60%	[M - CH <sub>3</sub> - CO] <sup>+</sup>
43	40%	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of approximately 5-10 mg of purified **3-methyl-3-penten-2-one** is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube.

**<sup>1</sup>H and <sup>13</sup>C NMR Acquisition:** The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For a routine <sup>1</sup>H NMR spectrum, a spectral width of approximately 0-12 ppm is used. For <sup>13</sup>C NMR, a wider spectral width of 0-220 ppm is necessary. The chemical shifts are referenced to the residual solvent peak. Proton-decoupled <sup>13</sup>C NMR spectra are generally acquired to simplify the spectrum to a single peak for each unique carbon atom.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

**Sample Preparation:** As **3-methyl-3-penten-2-one** is a liquid at room temperature, the IR spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.<sup>[3]</sup>

**Data Acquisition:** The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to eliminate interfering signals from atmospheric water and carbon dioxide. The data is typically collected over a range of 4000-400 cm<sup>-1</sup>.

## Gas Chromatography-Mass Spectrometry (GC-MS)

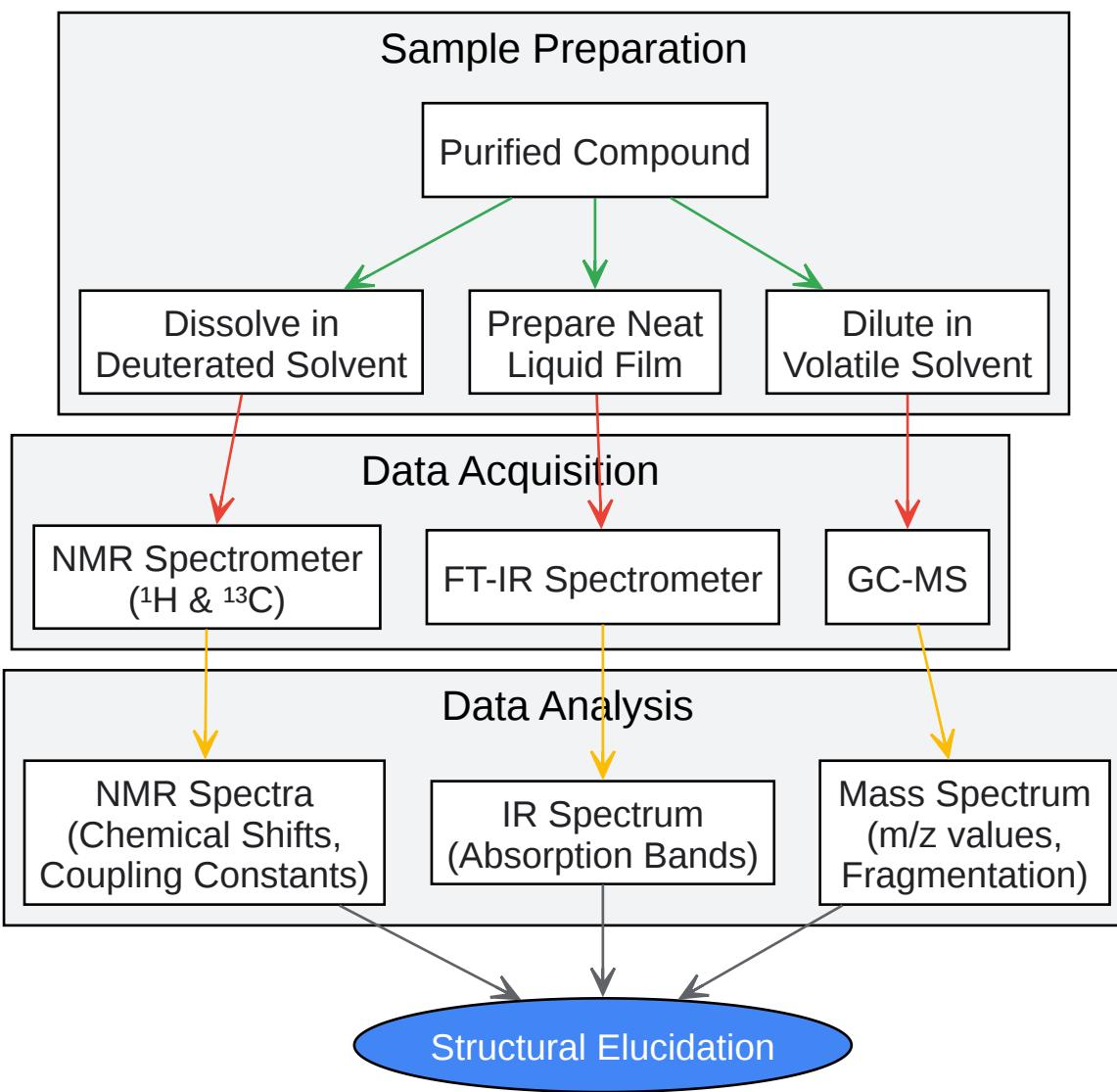
Sample Preparation and Introduction: A dilute solution of **3-methyl-3-penten-2-one** in a volatile organic solvent, such as dichloromethane or hexane, is prepared. A small volume (typically 1  $\mu\text{L}$ ) of this solution is injected into the gas chromatograph.

Chromatographic and Mass Spectrometric Conditions: The gas chromatograph is equipped with a capillary column suitable for the separation of volatile organic compounds. The oven temperature is programmed to ramp up to ensure the separation of the analyte from any impurities. The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer scans a mass-to-charge ( $m/z$ ) range, for example, from 40 to 200 amu, to detect the molecular ion and its fragments.

## Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-methyl-3-penten-2-one**.

## General Spectroscopic Analysis Workflow

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General workflow for spectroscopic analysis.

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## References

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